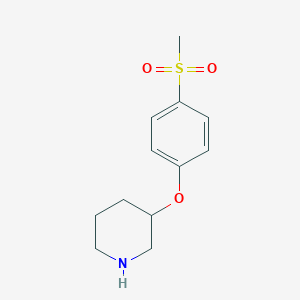
3-(4-(Methylsulfonyl)phenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylsulfonyl)phenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfonyl group attached to the phenoxy ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylsulfonyl)phenol and piperidine.
Reaction: The phenol group of 4-(Methylsulfonyl)phenol is reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Methylsulfonyl)phenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler phenoxy-piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenoxy-piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds.
Aplicaciones Científicas De Investigación
3-(4-(Methylsulfonyl)phenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfonyl)phenol: A precursor in the synthesis of 3-(4-(Methylsulfonyl)phenoxy)piperidine.
Piperidine: The core structure of the compound.
Phenoxy-piperidine derivatives: Compounds with similar structures but different substituents on the phenoxy ring.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other piperidine derivatives.
Actividad Biológica
3-(4-(Methylsulfonyl)phenoxy)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CCN(CC1)C(C2=CC=C(C=C2)S(=O)(=O)C)O
The synthesis of this compound typically involves the reaction of piperidine with 4-(methylsulfonyl)phenol under suitable conditions, often using bases like triethylamine to facilitate the reaction. The process can yield various derivatives which may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various metabolic pathways. The sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic residues in target proteins.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .
- Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent .
- Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment .
Biological Activity and Therapeutic Potential
Research has highlighted several therapeutic applications for this compound:
- Anticancer Properties:
- Antituberculosis Activity:
- Neuroprotective Effects:
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound significantly inhibited cell proliferation in vitro. The study utilized various assays to assess cytotoxicity and apoptosis induction in cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In a controlled study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
Data Table: Biological Activities Overview
Propiedades
Fórmula molecular |
C12H17NO3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
3-(4-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-6-4-10(5-7-12)16-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
Clave InChI |
XBWVNYQDOCXFRG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)OC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















